molecular formula C14H14BrNO B5675453 2-[(5-bromofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline

2-[(5-bromofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B5675453
M. Wt: 292.17 g/mol
InChI Key: MHEBBNFSBVQQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-bromofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that features both furan and isoquinoline moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromofuran group adds to its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and formylation steps, as well as advanced purification techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(5-bromofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-bromofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with various molecular targets. The bromofuran moiety can participate in electrophilic aromatic substitution reactions, while the isoquinoline ring can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-bromofuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
  • 2-[(5-bromofuran-2-yl)methyl]-isoquinoline
  • 2-[(5-chlorofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline

Uniqueness

2-[(5-bromofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to the presence of both the bromofuran and dihydroisoquinoline moieties, which confer distinct reactivity and potential biological activity. The bromine atom provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-[(5-bromofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c15-14-6-5-13(17-14)10-16-8-7-11-3-1-2-4-12(11)9-16/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEBBNFSBVQQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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